
6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the piperidin-1-ylcarbonyl group: This step involves the reaction of the chloroquinoline with piperidine and a carbonylating agent such as phosgene or triphosgene.
Sulfonylation with 4-propylphenylsulfonyl chloride: The final step involves the reaction of the intermediate with 4-propylphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in cancer research, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: A precursor for various pharmaceuticals.
Sulfonyl quinolines: A class of compounds with diverse biological activities.
Uniqueness
6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-2-6-17-7-10-19(11-8-17)31(29,30)23-20-15-18(25)9-12-22(20)26-16-21(23)24(28)27-13-4-3-5-14-27/h7-12,15-16H,2-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAZEZZDWJFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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